molecular formula C24H20BrNO5 B10881263 (2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid

(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid

Cat. No.: B10881263
M. Wt: 482.3 g/mol
InChI Key: IHUNXSAATOMEFE-OUKQBFOZSA-N
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Description

(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a bromo-substituted aromatic ring, a diphenylamino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-hydroxy-5-methoxybenzaldehyde and diphenylamine.

    Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-4-hydroxy-5-methoxybenzaldehyde and diphenylamine in the presence of a suitable base like potassium carbonate.

    Esterification: The intermediate is then subjected to esterification using ethyl chloroformate to introduce the oxoethoxy group.

    Final Step: The final step involves the formation of the this compound through a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diphenylamino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethoxy moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In material science, the compound’s properties could be exploited in the development of new materials with specific electronic or optical properties. For example, it could be used in the synthesis of organic light-emitting diodes (OLEDs) or other electronic devices.

Mechanism of Action

The mechanism by which (2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the diphenylamino group suggests potential interactions with aromatic residues in proteins, while the bromo and methoxy groups could participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2-(diphenylamino)phenyl]prop-2-enoic acid: Similar structure but lacks the bromo and methoxy groups.

    (2E)-3-[4-(diphenylamino)phenyl]prop-2-enoic acid: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

The uniqueness of (2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromo group allows for further functionalization, while the diphenylamino and methoxy groups contribute to its electronic properties.

This detailed analysis highlights the compound’s versatility and potential across various fields of scientific research

Properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

IUPAC Name

(E)-3-[2-bromo-5-methoxy-4-[2-oxo-2-(N-phenylanilino)ethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C24H20BrNO5/c1-30-21-14-17(12-13-24(28)29)20(25)15-22(21)31-16-23(27)26(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,28,29)/b13-12+

InChI Key

IHUNXSAATOMEFE-OUKQBFOZSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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